REACTION_CXSMILES
|
N.[CH2:2](O)[CH:3]([OH:5])[CH3:4].CC(C(O)[C:11]([CH2:14][O:15][C:16]([CH:18]([CH3:20])[CH3:19])=[O:17])(C)C)C.N[C:23]([O:25]CC)=[O:24]>C(C(C)=O)C>[CH3:20][C:18]([C:16]([O:15][CH2:14][CH2:11][O:25][C:23]([CH2:2][C:3]([CH3:4])=[O:5])=[O:24])=[O:17])=[CH2:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
enamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C(C(C)(C)COC(=O)C(C)C)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To all three samples was added a premix
|
Type
|
CUSTOM
|
Details
|
to give 3-4 mil thick coatings
|
Type
|
CUSTOM
|
Details
|
for 12 days
|
Duration
|
12 d
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |